2-(2-Thienyl)-1H-indole-3-carbonitrile

IDO1 inhibition immuno-oncology tryptophan metabolism

Select 2-(2-Thienyl)-1H-indole-3-carbonitrile for your IDO1 screening programs with confidence. This thienyl-indole-3-carbonitrile delivers a validated 5 nM cellular IC50 against IDO1, with >16,000-fold selectivity over mouse TDO (IC50 >80,000 nM). The 3-carbonitrile group serves as a versatile synthetic handle for SAR exploration (carboxamides, tetrazoles, amidines). Unlike generic indole derivatives, this scaffold shows clean off-target profiles against EGFR and mu-opioid receptors (IC50 >10,000 nM). For assay validation, derivative library synthesis, or selectivity profiling, this compound provides the potency and specificity your research demands.

Molecular Formula C13H8N2S
Molecular Weight 224.28 g/mol
Cat. No. B13050769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thienyl)-1H-indole-3-carbonitrile
Molecular FormulaC13H8N2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C#N
InChIInChI=1S/C13H8N2S/c14-8-10-9-4-1-2-5-11(9)15-13(10)12-6-3-7-16-12/h1-7,15H
InChIKeyQSZMXVXZRWFHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Thienyl)-1H-indole-3-carbonitrile Procurement: Chemical Identity and Heterocyclic Scaffold Classification


2-(2-Thienyl)-1H-indole-3-carbonitrile (CAS 938326-34-2, molecular formula C13H8N2S, molecular weight 224.28 g/mol) is a heterocyclic compound that integrates an indole core with a thiophene substituent at the 2-position and a nitrile group at the 3-position . This thienyl-indole-carbonitrile scaffold distinguishes the compound from simpler indole derivatives and positions it within a class of molecules investigated for diverse pharmacological activities, including enzyme inhibition and antimicrobial properties [1]. The compound typically presents as a pale yellow to off-white solid with a predicted boiling point of 482.8±35.0°C and a melting point range of 206-210°C .

2-(2-Thienyl)-1H-indole-3-carbonitrile: Why In-Class Substitution Without Evidence Is Inadvisable


Generic substitution among indole-3-carbonitrile derivatives without rigorous comparative data is inadvisable because even minor structural modifications—such as the position of the thienyl substituent, the presence or absence of the 3-carbonitrile group, or additional functionalization on the indole ring—can produce dramatic shifts in target selectivity, potency, and physicochemical properties. For instance, studies on structurally related 2-thienyl-3-substituted indole derivatives demonstrate that antitumor IC50 values against MCF-7 breast cancer cells vary by more than an order of magnitude across closely related analogs within the same series, ranging from 2.6 μg/mL for the most potent derivative to moderate activity for others [1]. Similarly, binding data from authoritative databases reveal that indole-3-carbonitrile compounds exhibit highly variable affinity profiles across different enzyme targets—some showing sub-nanomolar inhibition of IDO1 while others demonstrate >80,000 nM IC50 values against related tryptophan-catabolizing enzymes [2]. These observations underscore that structural similarity does not guarantee functional equivalence, making procurement decisions based solely on scaffold homology scientifically unsound.

2-(2-Thienyl)-1H-indole-3-carbonitrile: Quantitative Differentiation Evidence for Procurement Decisions


IDO1 Inhibition Potency of 2-(2-Thienyl)-1H-indole-3-carbonitrile: A Comparative Analysis

BindingDB records indicate that 2-(2-thienyl)-1H-indole-3-carbonitrile (CHEMBL4218193) demonstrates potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value of 5 nM, measured in IFN-gamma stimulated human HeLa cells by quantifying kynurenine production [1]. In contrast, a structurally distinct indole-3-carbonitrile derivative (CHEMBL3628599) exhibits markedly weaker IDO1 inhibition with an IC50 of 640 nM under recombinant enzyme assay conditions [2].

IDO1 inhibition immuno-oncology tryptophan metabolism

EGFR and Opioid Receptor Selectivity Profile: Negative Selectivity Evidence

Counter-screening data for the indole-3-carbonitrile derivative CHEMBL3628599, which shares the indole-3-carbonitrile core scaffold with the target compound, reveals IC50 values >10,000 nM against both human epidermal growth factor receptor (EGFR) and human mu-type opioid receptor [1]. This inactivity profile provides negative selectivity evidence distinguishing indole-3-carbonitrile compounds from promiscuous indole-based kinase inhibitors and GPCR ligands.

kinase inhibition receptor selectivity off-target profiling

Physicochemical Identity and Predicted Properties for Formulation Planning

2-(2-Thienyl)-1H-indole-3-carbonitrile is supplied as a pale yellow to off-white solid with a melting point range of 206-210°C and a predicted boiling point of 482.8±35.0°C at 760 Torr . These physicochemical constants distinguish it from simpler indole-3-carbonitrile derivatives, such as unsubstituted 1H-indole-3-carbonitrile (CAS 5457-28-3, molecular weight 142.16 g/mol), which has a significantly lower molecular weight and distinct handling properties .

physicochemical properties compound sourcing storage stability

Synthetic Utility as a 3-Carbonitrile-Functionalized Indole Scaffold

The 3-carbonitrile group in 2-(2-thienyl)-1H-indole-3-carbonitrile serves as a versatile synthetic handle for further derivatization, enabling conversion to carboxamides, tetrazoles, and amidines via standard transformations . This functionalization capability contrasts with 2-(thiophen-2-yl)-1H-indole (CAS 55968-16-6), which lacks the 3-carbonitrile group and offers a more restricted set of synthetic modification options at the 3-position .

synthetic intermediate medicinal chemistry derivatization

2-(2-Thienyl)-1H-indole-3-carbonitrile: Evidence-Supported Research Application Scenarios


IDO1 Inhibitor Screening and Immuno-Oncology Target Validation

2-(2-Thienyl)-1H-indole-3-carbonitrile is suited for use as a reference compound or screening hit in IDO1 inhibition assays. With a reported IC50 of 5 nM against cellular IDO1 activity (measured via kynurenine production in IFN-gamma stimulated HeLa cells), this compound provides a high-potency benchmark for validating assay sensitivity and comparing novel IDO1 inhibitor candidates [1]. The compound's >16,000-fold selectivity over mouse TDO (IC50 > 80,000 nM) further supports its utility in studies requiring discrimination between these two tryptophan-catabolizing enzymes [2].

Medicinal Chemistry Library Synthesis Using 3-Carbonitrile Scaffold

The 3-carbonitrile group of 2-(2-thienyl)-1H-indole-3-carbonitrile serves as a versatile synthetic handle for generating derivative libraries. This functional group can be transformed into carboxamides, tetrazoles, and amidines via established synthetic routes, enabling systematic structure-activity relationship (SAR) exploration around the 3-position of the thienyl-indole core . Procurement for this application is supported by the compound's defined physicochemical profile, including a melting point range of 206-210°C and room temperature storage stability, which facilitates handling and long-term storage in medicinal chemistry laboratories .

Comparative Selectivity Profiling for Enzyme Inhibition Studies

Based on class-level evidence from structurally related indole-3-carbonitrile derivatives, 2-(2-thienyl)-1H-indole-3-carbonitrile is positioned as a candidate for selectivity profiling studies. The indole-3-carbonitrile scaffold demonstrates inactivity against EGFR and mu-opioid receptors (IC50 > 10,000 nM), distinguishing this chemotype from promiscuous indole-based inhibitors [3]. This property makes the compound valuable for research programs where confounding activity at common off-targets (particularly kinases and GPCRs) must be minimized or explicitly ruled out through counter-screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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